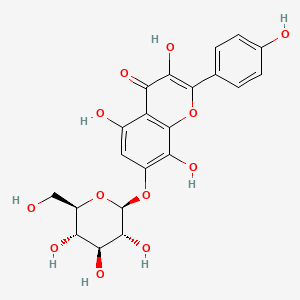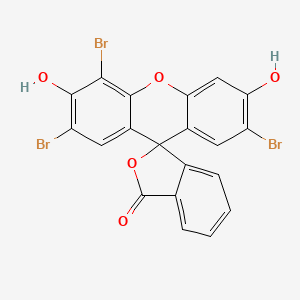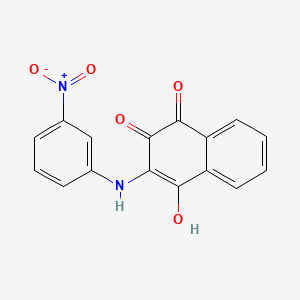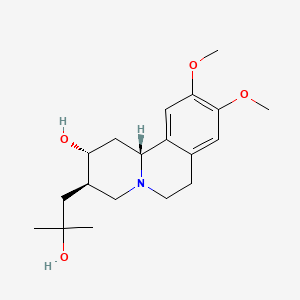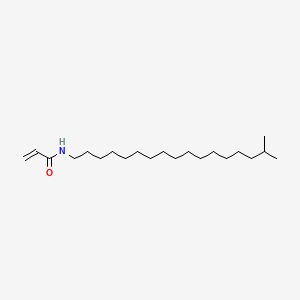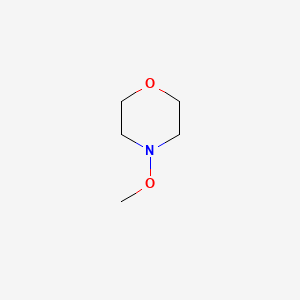
Copper(1+) oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) oleate is an organometallic compound formed by the combination of copper in the +1 oxidation state and oleic acid, a long-chain fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of copper nanoparticles and as a component in lubricants and coatings.
准备方法
Synthetic Routes and Reaction Conditions: Copper(1+) oleate can be synthesized through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of copper chloride with a reducing agent such as sodium formaldehyde sulfoxylate in the presence of oleic acid, which acts as a capping agent . The reaction typically occurs under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reduction processes. The use of surfactants like polyvinyl alcohol or polyvinyl pyrrolidone helps prevent oxidation and agglomeration of the particles . The reaction conditions, including temperature and concentration of the reducing agent, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: Copper(1+) oleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to copper(2+) oleate using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to metallic copper using strong reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions with other carboxylates or ligands, leading to the formation of different copper complexes.
Major Products:
Oxidation: Copper(2+) oleate
Reduction: Metallic copper
Substitution: Various copper carboxylates and complexes
科学研究应用
Copper(1+) oleate has a wide range of applications in scientific research:
作用机制
The mechanism of action of copper(1+) oleate primarily involves its ability to release copper ions, which can interact with various biological and chemical targets. In biological systems, copper ions can disrupt microbial cell membranes, leading to increased permeability and cell death . In chemical reactions, copper ions can act as catalysts, facilitating various redox and substitution reactions .
相似化合物的比较
Copper(2+) oleate: Similar in structure but with copper in the +2 oxidation state, leading to different reactivity and applications.
Copper glycolate: A shorter-chain carboxylate with different thermal decomposition properties and applications in conductive inks.
Copper lactate: Another short-chain carboxylate used in similar applications but with different physical and chemical properties.
Uniqueness: Copper(1+) oleate is unique due to its specific oxidation state and long-chain fatty acid structure, which imparts distinct properties such as enhanced stability and specific reactivity in various applications.
属性
CAS 编号 |
20240-06-6 |
|---|---|
分子式 |
C18H33CuO2 |
分子量 |
345.0 g/mol |
IUPAC 名称 |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI 键 |
NFRRPHPZDNJENC-KVVVOXFISA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


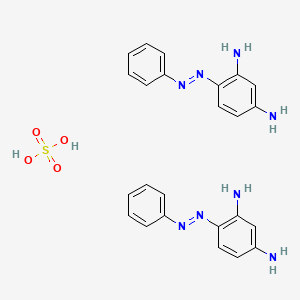



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
